![molecular formula C18H18F3NO2 B2461663 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-phenylpropanamide CAS No. 1351621-80-1](/img/structure/B2461663.png)
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-phenylpropanamide
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Description
“N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-phenylpropanamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group and can significantly affect the compound’s reactivity . It also contains a phenyl group and an amide group, which are common in many organic compounds.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The trifluoromethyl group could make the compound more reactive, and the amide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The trifluoromethyl group could make the compound more volatile and less stable, while the amide group could increase its solubility in water .Scientific Research Applications
Solvent-Free Synthesis
The compound is used in the efficient synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates under solvent-free conditions . This synthesis is carried out in an oven or microwave oven via the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate followed by intramolecular cyclization in the presence of silica-immobilized L-proline .
Drug Discovery
The compound is part of the chromene ring moiety, which has been identified as one of the privileged scaffolds for drug discovery due to its broad spectrum of biological activity . Compounds that possess this group show a variety of activities, including antiviral, anti-tumor, anti-bacterial/antimicrobial, fungicidal, antioxidative, insecticidal agents, and activator of potassium channels effects .
Enhancement of Biological Activities
Introduction of fluorine atoms into organic compounds, such as this compound, has been known as one of the best strategies for the enhancement or modification of their original biological activities .
FDA-Approved Drugs
The trifluoromethyl (TFM, -CF3)-group-containing compound has been featured in FDA-approved drugs for the last 20 years . This includes potential drug molecules for various diseases and disorders .
Synthesis of Other Compounds
The compound is used in the synthesis of other compounds. For example, it is used in the reaction with 4-methylbenzoate and MTBE in the presence of 0.6 N HCl to give intermediate compounds .
Fungicidal Activity
The compound N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethylsulfonamide, which is similar to the compound , has shown excellent fungicidal activity .
properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c19-18(20,21)15-9-7-14(8-10-15)16(23)12-22-17(24)11-6-13-4-2-1-3-5-13/h1-5,7-10,16,23H,6,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKRLMQEBOBLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-phenylpropanamide |
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